molecular formula C11H12O4 B14635190 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 56680-28-5

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14635190
CAS No.: 56680-28-5
M. Wt: 208.21 g/mol
InChI Key: DMSHWWDRAYHEBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the reaction of 6,7-dimethoxy-2H-chromen-2-one with appropriate reagents under specific conditions. For example, the compound can be synthesized by the reduction of 6,7-dimethoxy-2H-chromen-2-one using sodium borohydride in methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar in structure but with additional methyl groups.

    5,7-Dimethoxy-2H-1-benzopyran-2-one: Differing in the position of methoxy groups.

    7-Methoxy-2H-1-benzopyran-2-one: Contains a single methoxy group at the 7-position .

Uniqueness

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both methoxy groups at the 6 and 7 positions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56680-28-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

6,7-dimethoxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3

InChI Key

DMSHWWDRAYHEBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(=O)O2)OC

Origin of Product

United States

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